2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole
Description
2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole is a halogenated benzothiazole derivative characterized by a sulfonyl group (-SO₂-) linked to a bromodifluoromethyl (-CF₂Br) substituent.
Properties
Molecular Formula |
C8H4BrF2NO2S2 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]sulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NO2S2/c9-8(10,11)16(13,14)7-12-5-3-1-2-4-6(5)15-7/h1-4H |
InChI Key |
KCCZDPPXXBHVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Thiolation of 2-Mercaptobenzothiazole
The synthesis begins with the introduction of a difluoromethylthio (-SCF₂H) group onto the benzothiazole core. In a representative procedure, 2-mercaptobenzothiazole reacts with chlorodifluoromethane (CF₂HCl) under ruthenium chloride (RuCl₂·xH₂O) catalysis and sodium periodate (NaIO₄) as an oxidant in a mixed solvent system (acetonitrile/carbon tetrachloride/water) at room temperature. This step achieves 85–90% conversion to 2-((difluoromethyl)thio)benzo[d]thiazole, as confirmed by ¹⁹F NMR.
Bromination of the Difluoromethylthio Intermediate
The difluoromethylthio intermediate undergoes bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −78°C with lithium hexamethyldisilazide (LiHMDS) as a base. This step substitutes one fluorine atom with bromine, yielding 2-((bromodifluoromethyl)thio)benzo[d]thiazole. The reaction proceeds via a dehydrofluorination mechanism, where LiHMDS abstracts a proton from the SCF₂H group, generating a carbanion that reacts with NBS to form the SCF₂Br moiety.
Oxidation to the Sulfonyl Derivative
The final oxidation step employs 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 50°C to convert the thioether to the sulfonyl group. This transformation proceeds via a two-electron oxidation mechanism, with careful control of mCPBA stoichiometry (1.05 equivalents) to prevent over-oxidation to sulfones. Purification by flash chromatography affords the target compound in 78–82% yield .
Table 1: Thiolation-Bromination-Oxidation Method
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | CF₂HCl, RuCl₂, NaIO₄, MeCN/CCl₄/H₂O, rt | 85–90% | Requires inert atmosphere to prevent side reactions |
| 2 | NBS, LiHMDS, THF, −78°C | 76% | Low temperatures critical for selectivity |
| 3 | mCPBA, DCM, 50°C | 82% | Excess oxidant leads to sulfone byproducts |
Radical-Mediated Bromodifluoromethylation
Silver-Catalyzed Radical Pathway
An alternative route utilizes silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in acetonitrile/water (1:1) at 80°C to generate bromodifluoromethyl radicals from sodium trifluoromethanesulfinate (CF₂HSO₂Na) . The radical species reacts with 2-mercaptobenzothiazole, forming the SCF₂Br group via a chain propagation mechanism. Subsequent oxidation with mCPBA yields the sulfonyl derivative in 61% overall yield .
Table 2: Radical-Mediated Synthesis
| Reagents/Conditions | Yield | Key Observations |
|---|---|---|
| CF₂HSO₂Na, AgNO₃, K₂S₂O₈, MeCN/H₂O, 80°C | 61% | Scalable but requires rigorous exclusion of oxygen |
Nucleophilic Substitution with Bromodifluoromethylating Agents
Alkali-Promoted Substitution
A one-pot method involves treating 2-mercaptobenzothiazole with bromodifluoromethyl triflate (CF₂BrOTf) in acetonitrile under basic conditions (NaOH, 20°C). The reaction proceeds via nucleophilic displacement of the triflate group by the thiolate anion, forming the SCF₂Br intermediate. Oxidation with mCPBA completes the synthesis in 89% yield .
Table 3: Nucleophilic Substitution Method
| Reagents/Conditions | Yield | Key Observations |
|---|---|---|
| CF₂BrOTf, NaOH, MeCN, 20°C | 89% | High atom economy; requires anhydrous conditions |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Thiolation-Bromination-Oxidation | 3 | 63% | High purity; well-characterized intermediates | Lengthy purification steps |
| Radical-Mediated | 2 | 61% | Scalable; fewer intermediates | Sensitive to oxygen and moisture |
| Nucleophilic Substitution | 2 | 89% | Rapid; high yield | Costly bromodifluoromethylating agents |
Mechanistic Insights and Side Reactions
- Over-Oxidation : Excessive mCPBA in the oxidation step leads to sulfone formation (R-SO₂-CF₂Br).
- Competitive Bromination : At elevated temperatures, NBS may brominate the benzothiazole aromatic ring, necessitating strict temperature control.
- Radical Recombination : In radical pathways, dimerization of CF₂Br radicals reduces yields, mitigated by high dilution.
Chemical Reactions Analysis
2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds, often facilitated by metal catalysts.
Common reagents used in these reactions include bases like NaH, oxidizing agents like m-CPBA, and various metal catalysts .
Scientific Research Applications
2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole has several scientific research applications :
Pharmaceuticals: It serves as an intermediate in the synthesis of novel drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound exhibits potent insecticidal and fungicidal properties, making it valuable in the development of new agrochemicals.
Material Sciences: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong bonds with various biological molecules, influencing their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. Sulfonyl Group Variations
Key Observations :
- Electron-Withdrawing Effects: Bromodifluoromethyl (-CF₂Br) and difluoromethyl (-CF₂H) groups enhance electrophilicity at the sulfonyl group, facilitating nucleophilic substitution or cross-coupling reactions compared to non-fluorinated analogs (e.g., benzylsulfonyl derivatives) .
- Biological Activity : Chlorobenzyl and methylbenzyl sulfonyl derivatives (e.g., 4f, 4k) exhibit broad-spectrum antifungal activity, suggesting that bromodifluoromethyl analogs may also show bioactivity, though this requires experimental validation .
Fluorinated vs. Non-Fluorinated Analogs
Impact of Fluorine :
- Fluorinated compounds (e.g., 2d, 3a) exhibit improved thermal stability and resistance to enzymatic degradation, making them suitable for high-temperature reactions or prolonged biological activity .
- Bromodifluoromethyl derivatives may combine fluorine’s stability with bromine’s versatility in Suzuki-Miyaura couplings or halogen-bonding interactions .
Biological Activity
2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C9H6BrF2N1O2S1
- Molecular Weight : 303.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Reactive Intermediates : The compound can generate difluoromethyl radicals, which are highly reactive and can participate in various chemical transformations within biological systems .
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and apoptosis in cancer cells .
Antimicrobial Activity
Research has demonstrated that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have been tested against various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive bacteria | Moderate inhibition |
| Gram-negative bacteria | Low inhibition |
| Fungi (Candida spp.) | Variable inhibition |
In vitro studies have shown that while some derivatives exhibit antimicrobial activity, the specific efficacy of this compound requires further investigation .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : Various cancer cell lines were treated with the compound, showing a dose-dependent inhibition of cell proliferation. For instance, a study reported IC50 values ranging from 5 to 15 µM against leukemia cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 10 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 8 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzo[d]thiazole derivatives, including those containing bromodifluoromethyl groups. The results indicated that modifications at the sulfonyl position significantly enhanced activity against resistant strains .
- Anticancer Mechanism Exploration : Another study investigated the mechanism by which benzo[d]thiazole compounds induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways, leading to programmed cell death .
Q & A
Q. What are the optimal synthetic routes for preparing 2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole?
The synthesis typically involves sulfonylation of benzo[d]thiazole derivatives using bromodifluoromethyl sulfonyl precursors. Key steps include:
- Julia-Kocienski olefination : Fluorinated sulfones can be synthesized via sulfonyl transfer reactions under controlled conditions (e.g., anhydrous solvents, low temperatures) .
- Radical precursors : Use of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole as a radical source in photoredox catalysis, requiring precise stoichiometry and light activation .
- Base-dependent coupling : Potassium acetate (KOAc) is critical for facilitating thiolate intermediates in sulfide bond formation, as shown in analogous sulfonylbenzothiazole syntheses .
Q. Which analytical techniques are essential for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorinated groups (e.g., distinct chemical shifts for bromodifluoromethyl sulfonyl moieties) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns .
- Elemental analysis : Cross-check calculated vs. experimental C, H, N, S, and F content to assess purity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT studies (e.g., B3LYP hybrid functional) model:
- Electron distribution : Exact exchange terms improve accuracy in predicting frontier molecular orbitals (HOMO/LUMO), critical for understanding reactivity in photoredox applications .
- Sulfonyl group effects : Electron-withdrawing effects of the bromodifluoromethyl sulfonyl group can reduce electron density on the thiazole ring, influencing radical stabilization .
- Thermochemical data : Atomization energies and ionization potentials calculated via DFT align with experimental thermochemistry for analogous fluorinated sulfones .
Q. What role does this compound play in photoredox catalysis and radical reactions?
- Radical precursor : Under visible-light photoredox conditions, the sulfonyl group facilitates homolytic cleavage, generating difluoromethyl radicals for C–H functionalization of alkenes .
- Mechanistic insights : Proton-coupled electron transfer (PCET) mechanisms are proposed, where the compound participates in radical chain propagation, as observed in acyl difluoromethylation reactions .
- Automated flow systems : Integration into continuous-flow photoredox setups enables scalable ¹⁸F-difluoromethylation of N-heteroaromatics, critical for radiopharmaceutical development .
Q. How should researchers address contradictions in reported reaction conditions (e.g., base requirements)?
- Case study : Synthesis of 2-(phenylthio)benzo[d]thiazole analogs requires KOAc as a base to deprotonate thiols, but conflicting reports may arise from solvent polarity or alternative catalysts .
- Methodological troubleshooting :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates without base.
- Catalyst optimization : Magnetic nanoparticle-supported Cu complexes enhance base-free coupling efficiency .
- Kinetic analysis : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
